

An In-depth Technical Guide to the Physical Properties of β -D-Glucose Pentaacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-D-Glucose pentaacetate*

Cat. No.: B138376

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of β -D-glucose pentaacetate. The information is curated for professionals in research and development who require precise data for experimental design, drug formulation, and quality control. All quantitative data is presented in a clear, tabular format for ease of comparison, and a detailed experimental protocol for its synthesis and purification is provided.

Core Physical Properties

β -D-Glucose pentaacetate is a derivative of glucose in which all five hydroxyl groups are acetylated. It presents as a white to off-white crystalline powder.^{[1][2]} This modification of the glucose molecule significantly alters its physical and chemical characteristics, making it a valuable intermediate in various chemical syntheses.

Quantitative Physical Data

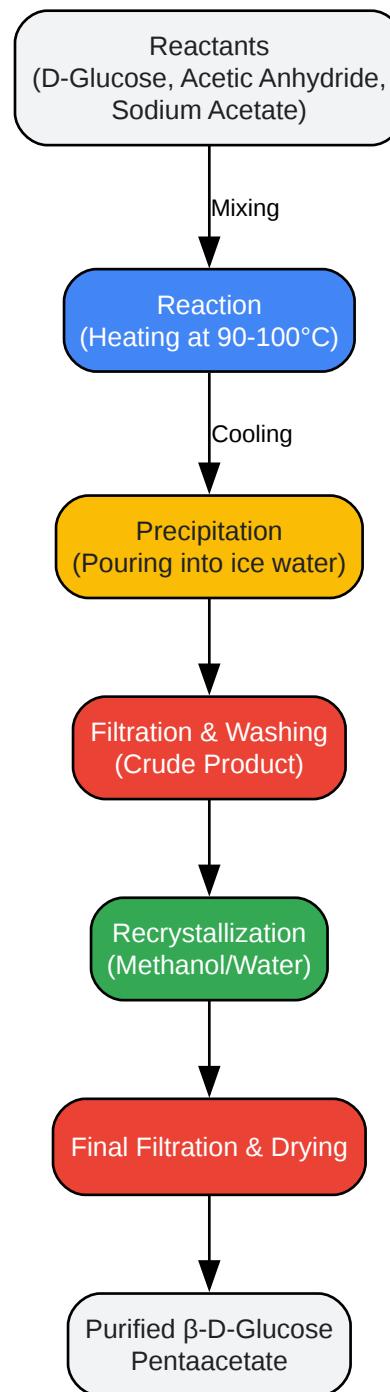
The following table summarizes the key physical properties of β -D-glucose pentaacetate compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₂₂ O ₁₁	[3][4]
Molecular Weight	390.34 g/mol	[3][4]
Melting Point	130-132 °C	[4][5][6][7]
135 °C	[3]	
127-135 °C	[2]	
Boiling Point	~452-456 °C at 760 mmHg	[3][4][6]
Solubility	Soluble in chloroform and methanol.[5][7][8][9]	Insoluble in water.[5][7][8][9]
1.5 mg/mL in water at 18 °C	[3]	
Chloroform: 0.1 g/mL, clear, colorless	[6][7]	
Optical Rotation	+4° to +6° (c=1 in chloroform, 20°C, 589 nm)	[2][10][11]
+5° (c=5 in chloroform)	[5][8]	
Appearance	White to off-white crystalline powder	[1][2][3]
Density	~1.274 - 1.3 g/cm ³	[4][6][12]
LogP (Octanol/Water Partition Coefficient)	0.63	[3]

Experimental Protocols

Synthesis and Purification of β-D-Glucose Pentaacetate

A common method for the synthesis of β-D-glucose pentaacetate involves the acetylation of D-glucose using acetic anhydride with a catalyst. The following protocol is a representative example.[13][14]


Materials:

- D-glucose
- Anhydrous sodium acetate
- Acetic anhydride
- Ice water
- Methanol

Procedure:

- Combine 5g of D-glucose and 4g of anhydrous sodium acetate in a 100 mL round-bottomed flask.[13]
- Carefully add 25 mL of acetic anhydride to the flask.[13]
- Heat the mixture to approximately 90-100°C for 90 minutes to 3 hours with occasional swirling to ensure thorough mixing.[13][15]
- After the reaction is complete, cool the flask to room temperature.[13][15]
- Slowly and carefully pour the reaction mixture into a beaker containing 250 mL of ice water while stirring. A white solid precipitate of β -D-glucose pentaacetate will form.[13][15]
- Filter the crude product using vacuum filtration and wash it several times with distilled water to remove impurities.[13][15]
- Dry the crude product under vacuum.[13]
- For purification, recrystallize the crude product from a mixture of methanol and water (approximately 1:2 ratio).[13]
- Filter the purified crystals, wash with cold ethanol, and dry thoroughly.[13][15]

Workflow for Synthesis and Purification of β -D-Glucose Pentaacetate

[Click to download full resolution via product page](#)

Caption: Workflow diagram illustrating the key steps in the synthesis and purification of β -D-glucose pentaacetate.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic compounds.

- ^1H NMR Spectrum: The proton NMR spectrum of β -D-glucose pentaacetate is complex, showing characteristic signals for the acetyl protons and the protons on the glucopyranose ring.[16][17]
- ^{13}C NMR Spectrum: The carbon NMR spectrum provides distinct signals for the carbonyl carbons of the acetate groups and the carbons of the glucose backbone.[18]

Detailed spectral data and assignments can be found in various chemical databases and literature.[16][18][19]

This guide serves as a foundational resource for professionals working with β -D-glucose pentaacetate. The provided data and protocols are intended to support further research and development in the pharmaceutical and chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. β -D-Glucose pentaacetate CAS#: 604-69-3 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-D-Glucose pentaacetate(604-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. beta-D-Glucose pentaacetate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. BETA-D-GLUCOSE PENTAACETATE CAS#: 83-87-4 [m.chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]

- 8. beta-D-Glucose pentaacetate, 98% | Fisher Scientific [fishersci.ca]
- 9. β -D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
- 10. 302965000 [thermofisher.com]
- 11. beta-D-Glucose pentaacetate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. β -D-Glucose pentaacetate | CAS#:3891-59-6 | Chemsoc [chemsoc.com]
- 13. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 14. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 15. β -D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 16. β -D-Glucose pentaacetate(604-69-3) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Glucose pentaacetate(604-68-2) 13C NMR [m.chemicalbook.com]
- 19. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of β -D-Glucose Pentaacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138376#what-are-the-physical-properties-of-beta-d-glucose-pentaacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com